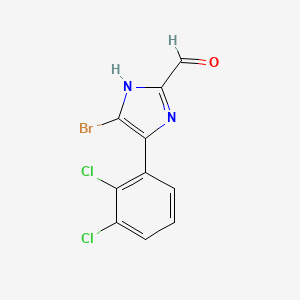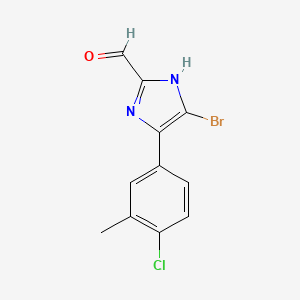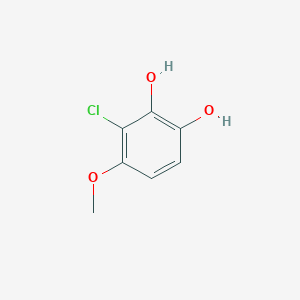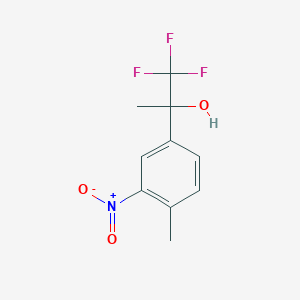
1,1,1-Trifluoro-2-(4-methyl-3-nitrophenyl)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MFCD16432490, also known as 1,1,1-Trifluoro-2-(4-methyl-3-nitrophenyl)-2-propanol, is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of trifluoromethyl and nitrophenyl groups, which contribute to its distinct chemical behavior.
准备方法
The synthesis of 1,1,1-Trifluoro-2-(4-methyl-3-nitrophenyl)-2-propanol typically involves the reaction of 4-methyl-3-nitrobenzaldehyde with trifluoroacetone in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods for this compound are designed to optimize yield and purity, often involving advanced techniques such as crystallization and distillation to isolate the desired product.
化学反应分析
1,1,1-Trifluoro-2-(4-methyl-3-nitrophenyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include acids, bases, and metal catalysts, depending on the desired transformation. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.
科学研究应用
1,1,1-Trifluoro-2-(4-methyl-3-nitrophenyl)-2-propanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structural features make it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs with anti-inflammatory and antimicrobial properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism by which 1,1,1-Trifluoro-2-(4-methyl-3-nitrophenyl)-2-propanol exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects.
相似化合物的比较
1,1,1-Trifluoro-2-(4-methyl-3-nitrophenyl)-2-propanol can be compared with other compounds that possess similar structural features, such as:
1,1,1-Trifluoro-2-(4-methylphenyl)-2-propanol: Lacks the nitro group, resulting in different reactivity and applications.
1,1,1-Trifluoro-2-(3-nitrophenyl)-2-propanol: The position of the nitro group affects its chemical behavior and biological activity.
2-(4-Methyl-3-nitrophenyl)-2-propanol: Does not contain the trifluoromethyl group, leading to variations in its physical and chemical properties.
The uniqueness of this compound lies in the combination of trifluoromethyl and nitrophenyl groups, which impart distinct characteristics that are not observed in similar compounds.
属性
分子式 |
C10H10F3NO3 |
|---|---|
分子量 |
249.19 g/mol |
IUPAC 名称 |
1,1,1-trifluoro-2-(4-methyl-3-nitrophenyl)propan-2-ol |
InChI |
InChI=1S/C10H10F3NO3/c1-6-3-4-7(5-8(6)14(16)17)9(2,15)10(11,12)13/h3-5,15H,1-2H3 |
InChI 键 |
SEHNLXPTGZIGIP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(C)(C(F)(F)F)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


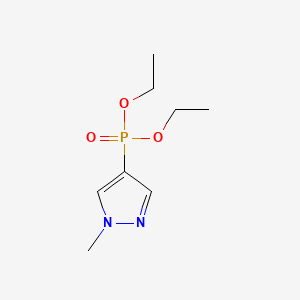
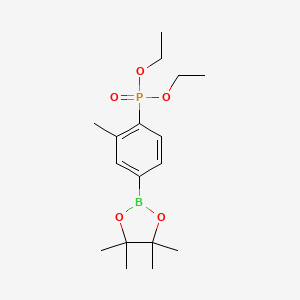
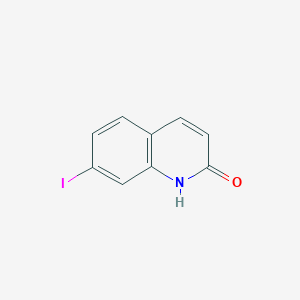

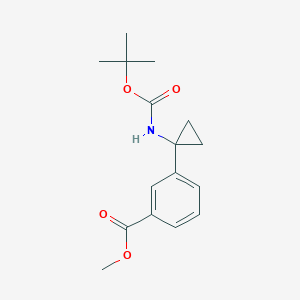
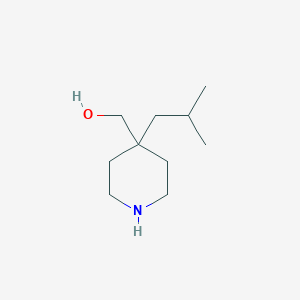
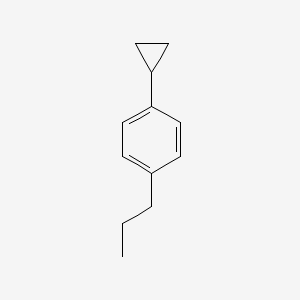
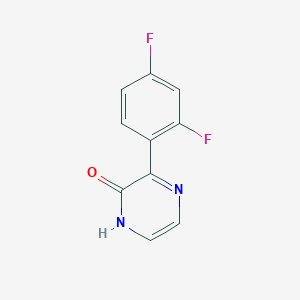
![2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13699120.png)
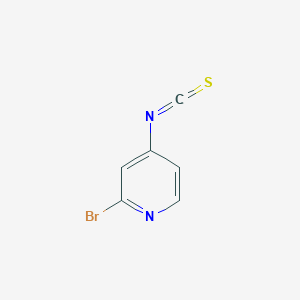
![2-[3,5-Bis(trifluoromethyl)phenyl]-N-[6-chloro-4-(4-fluoro-2-methylphenyl)-3-pyridyl]-2-methylpropanamide](/img/structure/B13699132.png)
